molecular formula C16H16ClN3O B3981972 N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride

N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride

Cat. No. B3981972
M. Wt: 301.77 g/mol
InChI Key: KBHFOJMZFLUGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride, also known as EAI045, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and its oncogenic mutants. It has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy research.

Mechanism of Action

N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride works by binding to the ATP-binding site of EGFR and its oncogenic mutants, preventing the activation of downstream signaling pathways that promote cell growth and survival. This mechanism of action is similar to other EGFR inhibitors, but this compound has been found to be more specific and effective in inhibiting the growth of cancer cells with EGFR mutations.
Biochemical and Physiological Effects:
This compound has been found to have minimal off-target effects on other kinases, making it a more selective inhibitor of EGFR. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-tumor effects. In addition, this compound has been found to have good pharmacokinetic properties, including good solubility and stability, which make it a promising candidate for further drug development.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride in lab experiments is its specificity for EGFR and its oncogenic mutants, which allows for more targeted studies of EGFR signaling pathways in cancer cells. However, one limitation is that this compound may not be effective in inhibiting all types of cancer cells, as some may have alternative pathways for cell growth and survival.

Future Directions

There are several potential future directions for research on N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride. One direction is to further investigate its effectiveness in inhibiting the growth of cancer cells in vivo, including in preclinical and clinical trials. Another direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to understand the long-term effects of this compound on normal cells and tissues, as well as its potential for drug resistance development.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride has been extensively studied for its potential use in cancer therapy. It has been found to be effective in inhibiting the growth of cancer cells that are dependent on EGFR signaling, including those with the T790M mutation that are resistant to other EGFR inhibitors. This compound has also shown promise in inhibiting the growth of cancer cells in vivo, making it a potential candidate for further preclinical and clinical studies.

properties

IUPAC Name

N-(2-ethoxyphenyl)quinazolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O.ClH/c1-2-20-15-10-6-5-9-14(15)19-16-12-7-3-4-8-13(12)17-11-18-16;/h3-11H,2H2,1H3,(H,17,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHFOJMZFLUGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC=NC3=CC=CC=C32.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.